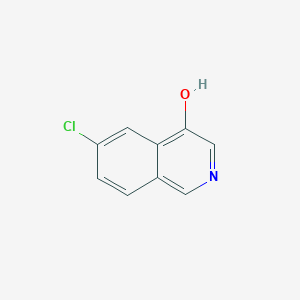

6-Chloroisoquinolin-4-ol

Description

Significance of Isoquinoline (B145761) Core in Heterocyclic Chemistry

The isoquinoline core, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in heterocyclic chemistry. rsc.orgfiveable.me This structural motif is found in a vast array of natural products, particularly alkaloids like papaverine (B1678415) and morphine, and synthetic compounds with significant biological activities. fiveable.mewikipedia.orgresearchoutreach.org The presence of the nitrogen atom in the ring system imparts basic properties and influences the electron distribution, making the isoquinoline nucleus susceptible to a variety of chemical transformations. fiveable.mewikipedia.org Its planarity and aromaticity contribute to its stability and ability to engage in pi-stacking interactions, a crucial feature for its role in medicinal chemistry. fiveable.me The versatility of the isoquinoline core allows for functionalization at various positions, leading to a wide range of derivatives with tailored properties. rsc.orgnih.gov

Overview of Halogenated Isoquinolines as Synthetic Intermediates and Biological Probes

The introduction of halogen atoms onto the isoquinoline scaffold dramatically expands its synthetic utility and biological relevance. Halogenated isoquinolines serve as versatile synthetic intermediates, primarily due to the ability of the carbon-halogen bond to participate in a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. acs.orgnih.govacs.org This reactivity allows for the facile introduction of various functional groups, enabling the construction of complex molecular architectures.

Furthermore, halogenated isoquinolines are valuable as biological probes. The incorporation of halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the introduction of halogen substituents has been shown to enhance the anticancer and antimicrobial activities of isoquinoline derivatives. The specific placement of a halogen atom can direct the molecule to particular biological pathways or be used in the development of imaging agents. researchgate.net

Research Context of 6-Chloroisoquinolin-4-ol within Isoquinoline Science

Within the broader landscape of isoquinoline research, this compound is a specific derivative that combines the key features of a hydroxyl group and a chlorine substituent on the isoquinoline framework. The hydroxyl group at the 4-position and the chlorine atom at the 6-position create a unique electronic and steric environment. This particular substitution pattern makes it a valuable precursor for the synthesis of a variety of targeted molecules. Research into this compound is often driven by the desire to create novel compounds with potential applications in medicinal chemistry and materials science. chemshuttle.comchemshuttle.com

Current State of Research on Isoquinolinol Derivatives

The current research on isoquinolinol derivatives is vibrant and multifaceted. A significant focus lies in the development of novel synthetic methodologies to access these compounds with high efficiency and regioselectivity. acs.orgnih.govacs.org Researchers are continuously exploring new catalytic systems and reaction conditions to functionalize the isoquinoline core.

In medicinal chemistry, isoquinolinol derivatives are being investigated for a wide range of therapeutic applications. Studies have shown their potential as anticancer, anti-inflammatory, and neuroprotective agents. researchoutreach.orgontosight.ai The ability to modify the isoquinoline scaffold allows for the optimization of pharmacological profiles. ontosight.ai

In materials science, the unique photophysical properties of certain isoquinoline derivatives are being harnessed. For example, their fluorescence characteristics are being explored for the development of sensors and imaging agents. nih.gov The electron-deficient nature of some derivatives also makes them suitable for applications in organic electronics. chemshuttle.com

Interactive Data Table: Properties of Isoquinoline and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Isoquinoline | 119-65-3 | C9H7N | 129.16 |

| 6-Chloroisoquinoline (B1281262) | 62882-02-4 | C9H6ClN | 163.60 |

| Isoquinolin-6-ol | 7651-82-3 | C9H7NO | 145.16 |

| 1-Chloroisoquinolin-4-ol | 3336-43-4 | C9H6ClNO | 179.60 |

| 7-Chloroquinolin-4-ol | 86-99-7 | C9H6ClNO | 181.59 |

| 4-Chloroisoquinolin-5-ol | 1956384-89-6 | C9H6ClNO | 179.61 |

| 6-Chloroisoquinolin-3-ol | N/A | C9H6ClNO | 179.60 |

Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNO |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

6-chloroisoquinolin-4-ol |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-5,12H |

InChI Key |

TZPVQYRHWAFEJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1Cl)O |

Origin of Product |

United States |

Chemical Reactivity and Advanced Derivatization of 6 Chloroisoquinolin 4 Ol

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for modifying aromatic systems. wikipedia.org In 6-Chloroisoquinolin-4-ol, the benzene (B151609) portion of the isoquinoline (B145761) ring system is susceptible to electrophilic attack. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the chloro group at position 6 and the hydroxyl group at position 4.

The hydroxyl group (-OH) is a potent activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance. Conversely, the chloro group (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, yet it also acts as an ortho, para-director because its lone pairs can participate in resonance.

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. In the case of this compound, the powerful activating nature of the hydroxyl group will primarily control the position of electrophilic attack. The hydroxyl group at C4 directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C8). However, C3 is part of the pyridine (B92270) ring, which is generally less reactive towards electrophiles than the benzene ring. Therefore, substitution is most likely to occur on the benzene ring at positions 5 and 7 (which are ortho and para to the chloro group, respectively, and also influenced by the hydroxyl group).

Given the combined directing effects, electrophilic substitution is predicted to occur preferentially at position 5, which is ortho to the hydroxyl group and ortho to the chloro group. Position 7 is also a potential site for substitution.

Common Electrophilic Aromatic Substitution Reactions:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring, likely at the C5 position.

Halogenation: Reaction with halogens (e.g., Br2) in the presence of a Lewis acid catalyst can introduce another halogen atom.

Sulfonation: Treatment with fuming sulfuric acid can install a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, introduce alkyl or acyl groups, respectively, although they can be limited by the presence of the hydroxyl group which can coordinate with the catalyst.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-5-nitroisoquinolin-4-ol |

| Bromination | Br₂, FeBr₃ | 5-Bromo-6-chloroisoquinolin-4-ol |

| Sulfonation | SO₃, H₂SO₄ | 6-Chloroisoquinolin-4,5-disulfonic acid |

Nucleophilic Substitution at the Chloro-Position

The chlorine atom at position 4 of the isoquinoline nucleus is susceptible to nucleophilic substitution, a reaction class known as Nucleophilic Aromatic Substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic ring system. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com

A wide array of nucleophiles can displace the chloro group at position 4, leading to a diverse range of substituted isoquinoline derivatives. The reaction conditions can often be carried out under mild settings. researchgate.net

Common nucleophiles and their corresponding products include:

Amines: Primary and secondary amines, such as aniline (B41778) and benzylamine, react to yield 4-aminoisoquinoline (B122460) derivatives. arkat-usa.org These reactions are often facilitated by a base like triethylamine (B128534). arkat-usa.org

Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, forming 4-azidoisoquinolines. researchgate.netarkat-usa.org

Thiols: Thiophenols and other thiols react to produce 4-thioether derivatives. researchgate.net

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malononitrile, can also displace the chlorine atom. researchgate.net

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Benzylamine | 4-(Benzylamino)-6-chloroisoquinolin-4-ol |

| Azide | Sodium azide (NaN₃) | 4-Azido-6-chloroisoquinolin-4-ol |

| Thiol | Thiophenol | 6-Chloro-4-(phenylthio)isoquinolin-4-ol |

| Carbon Nucleophile | Malononitrile | 2-(6-Chloro-4-hydroxyisoquinolin-4-yl)malononitrile |

The SNAr mechanism, which governs the nucleophilic substitution at the C4 position of this compound, does not proceed through a tetrahedral intermediate at a chiral center in the same way as SN1 or SN2 reactions at an sp³-hybridized carbon. youtube.comlibretexts.org The carbon atom bearing the chloro group is sp²-hybridized and part of a planar aromatic system.

The reaction involves the attack of the nucleophile on this carbon, forming a non-planar, negatively charged Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group. youtube.com Because the substrate is achiral and the reaction does not create a new stereocenter on the isoquinoline ring, the product will also be achiral. Therefore, concepts like inversion of configuration or racemization, which are central to SN1/SN2 reactions, are not applicable here. libretexts.orgyoutube.com If a chiral nucleophile is used, the product would be a mixture of diastereomers, but the stereochemistry of the isoquinoline core itself remains unchanged.

Reactions Involving the Hydroxyl Group at Position 4

The hydroxyl group at position 4 behaves as a typical phenolic hydroxyl group (or more accurately, a vinylogous acid), allowing for a range of functionalization reactions. It is important to note that this compound exists in tautomeric equilibrium with 6-Chloro-1H-isoquinolin-4-one. nih.gov Reactions at this position can proceed from either tautomeric form, depending on the reagents and conditions.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide), yielding the corresponding ether.

Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids or their derivatives. youtube.com

Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid) can form an ester, though this is an equilibrium process. masterorganicchemistry.com

Reaction with Acyl Halides or Anhydrides: A more efficient method involves reacting this compound with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), often in the presence of a base like pyridine or triethylamine to neutralize the acid byproduct. youtube.com

| Reaction | Reagents | Product |

|---|---|---|

| Etherification | 1. NaH 2. CH₃I | 6-Chloro-4-methoxyisoquinoline |

| Esterification | Acetyl chloride, Pyridine | 6-Chloroisoquinolin-4-yl acetate |

The reactivity of the 4-hydroxyl group and the isoquinoline ring system towards oxidation and reduction allows for further structural modifications.

Oxidation: Phenolic systems can be sensitive to oxidation. Strong oxidizing agents may lead to ring-opening or complex polymerization. However, under controlled conditions, oxidation can occur. For instance, oxidation of substituted phenols can lead to the formation of quinones. researchgate.net In the context of this compound, oxidation could potentially lead to the formation of an isoquinoline-4,5-dione or other oxidized species, depending on the oxidant used.

Reduction: The hydroxyl group itself is generally resistant to reduction. However, the heterocyclic ring can be reduced. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) can reduce the pyridine ring, leading to the formation of 6-chloro-1,2,3,4-tetrahydroisoquinolin-4-ol. Under more forcing conditions, the benzene ring can also be reduced. Furthermore, reductive dehalogenation to remove the chloro group at C6 is also a possible pathway under certain catalytic hydrogenation conditions.

Functionalization of the Isoquinoline Ring System

The isoquinoline core of this compound is amenable to various chemical transformations, facilitating the introduction of new functional groups and the construction of more complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.goveie.gr The chlorine substituent on the this compound scaffold serves as a reactive handle for such transformations.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for creating carbon-carbon bonds between organohalides and boronic acids or esters. acs.orglibretexts.orgwikipedia.orgorganic-chemistry.org In the context of this compound, the chlorine atom at the C6 position can be readily displaced by various aryl or heteroaryl groups through Suzuki-Miyaura coupling. researchgate.netresearchgate.net This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base. acs.orgresearchgate.net The choice of ligands, solvents, and reaction conditions can be optimized to achieve high yields and selectivity. acs.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Chloroquinolines

| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4-Chloroquinoline | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-Phenylquinoline | High |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.orgyoutube.com This reaction allows for the introduction of alkynyl moieties onto the isoquinoline core at the C6 position. researchgate.net Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov

Table 2: Sonogashira Coupling of Halogenated Quinolines/Isoquinolines

| Substrate | Alkyne | Catalyst System | Product |

|---|---|---|---|

| 6-Iodoquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | 6-(Phenylethynyl)quinoline |

Aminocarbonylation: Palladium-catalyzed aminocarbonylation introduces an amide functional group by reacting an organic halide with carbon monoxide and an amine. nih.govresearchgate.netmdpi.comorganic-chemistry.org This reaction can be applied to this compound to synthesize the corresponding 6-carboxamide derivatives. nih.govresearchgate.net The reaction conditions, including the choice of palladium catalyst, ligands, and CO pressure, can influence the chemoselectivity, leading to the formation of either amides or α-ketoamides. nih.gov

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic and heteroaromatic compounds, as it avoids the pre-functionalization of the substrate. nih.govnih.govmdpi.com For the this compound scaffold, various C-H bonds on the isoquinoline ring are potential sites for direct functionalization. These reactions are typically catalyzed by transition metals like palladium, rhodium, or iridium. nih.govresearchgate.net The regioselectivity of C-H functionalization is often directed by existing functional groups or by using specific directing groups. nih.gov For instance, the hydroxyl group at the C4 position could potentially direct ortho-C-H activation. Research in this area aims to achieve high selectivity for the functionalization of specific C-H bonds, such as those at the C1, C3, C5, C7, or C8 positions of the isoquinoline ring. nih.gov

Regioselectivity and Chemoselectivity in Derivatization

Achieving high regioselectivity and chemoselectivity is crucial when multiple reactive sites are present in a molecule like this compound. The chlorine atom at C6 and the hydroxyl group at C4 are the primary sites for functionalization, along with the various C-H bonds.

Regioselectivity: In metal-catalyzed cross-coupling reactions, the reaction will preferentially occur at the C-Cl bond. mdpi.com In direct C-H functionalization, the regioselectivity is influenced by the directing group's nature and the catalyst system employed. nih.govnih.gov For instance, different directing groups can steer the functionalization to different positions on the quinoline (B57606) or isoquinoline nucleus. nih.gov The inherent electronic properties of the isoquinoline ring also play a role in determining the site of electrophilic or nucleophilic attack.

Chemoselectivity: When performing reactions on this compound, it is important to consider the relative reactivity of the C-Cl and O-H groups. For example, in reactions involving strong bases, deprotonation of the hydroxyl group may compete with the desired reaction at the C-Cl bond. Protecting the hydroxyl group can be a strategy to ensure chemoselectivity. mdpi.com Similarly, in aminocarbonylation, the reaction conditions can be tuned to favor the formation of a simple amide over a double carbonylation product (α-ketoamide). nih.gov The differentiation between regioisomeric products is a significant analytical challenge that can be addressed using techniques like gas chromatography-tandem mass spectrometry. researchgate.netdntb.gov.ua

Synthesis of Complex Molecular Architectures Featuring the this compound Core

The functionalized derivatives of this compound can serve as building blocks for the synthesis of more complex molecular architectures. lkouniv.ac.innih.govyoutube.com The strategic introduction of various substituents through the methods described above allows for the construction of molecules with tailored properties. For instance, biaryl compounds synthesized via Suzuki-Miyaura coupling can be further elaborated to create extended conjugated systems or ligands for metal complexes. nih.gov Alkynyl derivatives from Sonogashira coupling can participate in cycloaddition reactions or be used to construct polymers. The amide functionalities introduced via aminocarbonylation can be part of larger peptide-like structures or act as hydrogen bond donors/acceptors in supramolecular assemblies. The development of synthetic routes to complex molecules based on the this compound core is an active area of research with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Spectroscopic and Structural Elucidation of 6 Chloroisoquinolin 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing one-dimensional (¹H, ¹³C) and two-dimensional spectra, a complete structural map can be assembled.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. For 6-Chloroisoquinolin-4-ol, the spectrum is expected to show distinct signals for each of the aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom, the chlorine substituent, and the hydroxyl group. Protons on the pyridine (B92270) ring (H-1, H-3) typically appear at a lower field compared to those on the benzene (B151609) ring (H-5, H-7, H-8) due to the deshielding effect of the nitrogen atom. Spin-spin coupling between adjacent protons provides information on their connectivity.

For example, in the analog 7-nitro-1-methyl-3,4-dihydroisoquinoline, the aromatic protons exhibit distinct chemical shifts and coupling patterns that allow for their specific assignment. mdpi.com

Interactive Table: ¹H NMR Data for 7-Nitro-1-methyl-3,4-dihydroisoquinoline mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-8 | 8.32 | d | 2.0 |

| H-6 | 8.22 | dd | 8.0, 2.5 |

| H-5 | 7.37 | t | 8.5 |

| H-4 | 3.74 | tq | 7.5, 1.5 |

| H-3 | 2.82 | t | 8.0 |

| CH₃ | 2.47 | t | 7.5 |

Data recorded in CDCl₃ at 500 MHz.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). In this compound, nine distinct signals are expected. The carbons attached to nitrogen (C-1, C-3), chlorine (C-6), and oxygen (C-4) would show characteristic downfield shifts. The chemical shifts of quaternary carbons (C-4, C-4a, C-6, C-8a) are typically weaker in intensity.

As an illustration, the ¹³C NMR spectral data for the analog 7-nitro-1-methyl-3,4-dihydroisoquinoline is presented below. mdpi.com

Interactive Table: ¹³C NMR Data for 7-Nitro-1-methyl-3,4-dihydroisoquinoline mdpi.com

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 162.5 |

| C-7 | 144.7 |

| C-5 | 130.0 |

| C-8a | 128.5 |

| C-4a | 125.2 |

| C-6 | 120.1 |

| C-4 | 46.3 |

| C-3 | 26.1 |

| CH₃ | 23.2 |

Data recorded in CDCl₃ at 125 MHz.

Two-dimensional (2D) NMR experiments are crucial for establishing definitive structural assignments, especially for complex molecules where one-dimensional spectra may be ambiguous. researchgate.net

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal ¹H-¹H connectivity, allowing for the tracing of proton networks within the molecule. For instance, in an isoquinoline (B145761) ring system, COSY correlations would be observed between H-3 and H-4 (if present), and sequentially between H-5, H-6, H-7, and H-8. researchgate.netacs.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon atoms to which they are directly attached. This provides a direct link between the ¹H and ¹³C spectra, confirming which proton is bonded to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). It is particularly useful for identifying quaternary carbons (which have no attached protons) by observing their long-range correlations with nearby protons. For example, the proton at H-5 would show an HMBC correlation to carbons C-4, C-7, and C-8a, helping to piece together the fused ring system. researchgate.net

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. Cross-peaks indicate through-space dipolar interactions, which is essential for determining stereochemistry and the three-dimensional conformation of a molecule. researchgate.net

For the complex analog 5,6,8,12b-tetrahydroisoindolo[1,2-a]isoquinoline, a combination of these 2D NMR techniques allowed for the complete and unambiguous assignment of all proton and carbon signals. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (molecular formula C₉H₆ClNO), the theoretical exact mass can be calculated. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks in the mass spectrum.

HRMS analysis of isoquinoline analogs confirms their elemental composition with high accuracy. For example, the calculated mass for C₂₂H₂₇ was found to be 291.2107, while the experimentally determined mass was 291.2146, confirming the molecular formula. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of polar molecules with minimal fragmentation, typically producing a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. When coupled with a Time-of-Flight (TOF) mass analyzer, which offers high resolution and mass accuracy, ESI-TOF becomes a powerful tool for molecular formula determination. rsc.org

This technique has been successfully applied to the characterization of various substituted isoquinolines. For instance, the HRMS (ESI-TOF) analysis of 1-chloro-4-(p-tolylethynyl)benzene, an analog, showed an [M+H]⁺ peak at m/z 227.0815, corresponding to the calculated value of 227.0628 for the formula C₁₅H₁₂Cl, thereby confirming its identity. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, providing a unique "fingerprint" for a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution, better signal-to-noise ratio, and faster data acquisition. In FT-IR, an interferometer is used to modulate the infrared radiation, and the resulting interferogram is mathematically converted into a spectrum using a Fourier transform.

Predicted FT-IR Spectral Data for this compound based on Analog Compounds:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H | Stretching (H-bonded) | 3400 - 3200 | Broad, Strong |

| C-H | Aromatic Stretching | 3100 - 3000 | Medium to Weak |

| C=N | Ring Stretching | 1620 - 1580 | Medium |

| C=C | Aromatic Ring Stretching | 1600 - 1450 | Medium to Strong |

| O-H | Bending | 1440 - 1395 | Medium |

| C-O | Stretching | 1320 - 1210 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

This table is predictive and based on characteristic vibrational frequencies of similar functional groups in related aromatic heterocyclic compounds.

The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding, a common feature in solid-state samples of hydroxyl-containing compounds. The aromatic C=C and C=N stretching vibrations provide information about the isoquinoline core, while the C-Cl stretching frequency confirms the presence of the chlorine substituent.

Attenuated Total Reflection (ATR) is a sampling technique used in conjunction with IR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. In ATR-IR, the infrared beam is directed into a crystal with a high refractive index (the internal reflection element, or IRE). The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. This interaction provides a spectrum of the sample's surface.

The main advantage of ATR-IR is its ability to analyze opaque or thick samples without the need for pressing pellets or making thin films. The depth of penetration of the evanescent wave is typically on the order of a few micrometers. nih.gov For this compound, ATR-IR would be a convenient method to obtain its infrared spectrum from a small amount of solid powder. The resulting spectrum would be very similar to a traditional transmission FT-IR spectrum, with potential minor shifts in peak positions and differences in relative intensities due to the nature of the measurement.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal, a pattern of diffraction spots is generated. The positions and intensities of these spots can be used to calculate the electron density map of the molecule and, consequently, the atomic positions, bond lengths, and bond angles.

While a specific crystal structure for this compound has not been reported in the available literature, analysis of related isoquinoline and quinoline (B57606) derivatives provides insight into the expected structural features. For instance, X-ray diffraction studies of tetrahydroisoquinoline alkaloids have confirmed the geometry of the isoquinoline ring system. mdpi.com

Hypothetical Crystallographic Data for this compound:

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 20 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

This table presents hypothetical data based on common crystal packing for similar organic molecules and is for illustrative purposes only.

A crystal structure of this compound would definitively confirm the planar structure of the isoquinoline ring, the precise location of the chlorine atom at the 6-position and the hydroxyl group at the 4-position. Furthermore, it would reveal details about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atom of the isoquinoline ring, which govern the crystal packing.

Vibrational Spectroscopy (Raman) for Molecular Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. It involves irradiating a sample with a monochromatic laser beam and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational modes of the molecules in the sample. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are weak or absent in the IR spectrum. Symmetrical vibrations, such as the breathing modes of the aromatic rings, often produce strong Raman signals.

Predicted Raman Spectral Data for this compound:

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium |

| Ring Breathing Modes | 1600 - 1500 | Strong |

| In-plane Ring Deformations | 1400 - 1200 | Medium |

| C-Cl Stretching | 800 - 600 | Strong |

This table is predictive and based on general principles of Raman spectroscopy for aromatic and heterocyclic compounds.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of a molecule. For instance, the C=N and C=C stretching vibrations of the isoquinoline ring would be active in both IR and Raman spectra, but their relative intensities might differ. The C-Cl stretch is also expected to be a strong band in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), are often used to calculate theoretical vibrational frequencies for both IR and Raman spectra to aid in the assignment of experimental bands. researchgate.net

Computational and Theoretical Investigations of 6 Chloroisoquinolin 4 Ol

Quantum Chemical Studies

No specific studies reporting DFT calculations for the molecular geometry and electronic structure of 6-Chloroisoquinolin-4-ol were found in the reviewed literature.

There is no available research in the public domain detailing the use of ab initio methods to determine the electronic properties of this compound.

A specific aromaticity analysis and calculation of delocalization indices for this compound have not been reported in published research.

Prediction of Chemical Reactivity and Site Selectivity

A Frontier Molecular Orbital (FMO) analysis for this compound is not available in the current scientific literature.

The calculation and analysis of Fukui functions and dual reactivity descriptors for this compound have not been documented in accessible research.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactivity and intermolecular interaction sites. researchgate.net The MEP surface illustrates the electrostatic potential, which is the force experienced by a positive test charge (like a proton) at a particular point near the molecule. uni-muenchen.dechemrxiv.org This analysis is instrumental in predicting regions susceptible to electrophilic and nucleophilic attack, as well as sites for hydrogen bonding. researchgate.net

The MEP map is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack, are colored red. These areas are usually associated with lone pairs of electronegative atoms. Conversely, regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, are colored blue. Green and yellow areas represent regions of neutral or intermediate potential, respectively. researchgate.netwolfram.com

For this compound, an MEP analysis, typically performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p), would reveal distinct electrostatic features. researchgate.net The most negative potential (red region) is expected to be localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the isoquinoline (B145761) ring, owing to their high electronegativity and the presence of lone pair electrons. These sites represent the most probable locations for hydrogen bond acceptance and interaction with electrophiles.

The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue region), making it a primary site for hydrogen bond donation. The aromatic protons and the regions around the chlorine atom would also show varying degrees of positive potential. Such a map provides a detailed guide to the molecule's reactivity profile, essential for understanding its interaction with biological targets. chemrxiv.orgcore.ac.uk

Spectroscopic Property Predictions

Theoretical Vibrational Frequencies and Comparison with Experimental Data

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. mdpi.com Computational chemistry, particularly DFT, allows for the accurate prediction of these vibrational frequencies, aiding in the assignment of experimental spectral bands. nih.gov For this compound, theoretical vibrational frequencies can be calculated using methods like B3LYP with an extended basis set such as 6-311++G(d,p). dergipark.org.tr

The calculated frequencies are typically obtained in the harmonic approximation for a single molecule in the gaseous state, whereas experimental spectra are often recorded in the solid phase. nih.govdergipark.org.tr This discrepancy, along with the neglect of anharmonicity, generally leads to theoretical wavenumbers being higher than the experimental ones. dergipark.org.tr To improve the correlation, the calculated frequencies are uniformly scaled using correction factors. nih.gov

A comparative analysis of the theoretical and experimental spectra allows for a detailed assignment of the fundamental vibrational modes. For a molecule like this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C-H stretching in the aromatic rings, C=C and C=N stretching vibrations characteristic of the isoquinoline core, and the C-Cl stretching vibration. Studies on related molecules like 6-chloroquinoline (B1265530) and other quinoline (B57606) derivatives provide a basis for these assignments. nih.govdergipark.org.tr A close agreement between the scaled theoretical frequencies and the experimental data validates both the computational model and the spectral interpretation. nih.gov

Table 1: Representative Theoretical and Experimental Vibrational Frequencies for this compound (Note: This table is illustrative, based on expected frequencies and data from similar chloro-quinoline/isoquinoline structures.)

| Vibrational Assignment | Theoretical Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) (Expected) |

| O-H Stretching | 3450 | 3460 |

| Aromatic C-H Stretching | 3065 | 3070 |

| C=N Stretching | 1615 | 1620 |

| C=C Aromatic Stretching | 1580 | 1585 |

| C-O Stretching | 1255 | 1260 |

| C-H In-plane Bending | 1140 | 1145 |

| C-Cl Stretching | 640 | 650 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comarxiv.org It calculates the energies of electronic transitions from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net This information is crucial for understanding the electronic structure and photophysical properties of a compound.

For this compound, TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set, can simulate its UV-Vis spectrum. dergipark.org.tr The calculations would identify the primary electronic transitions, which for an aromatic heterocyclic system are typically π→π* and n→π* transitions. The π→π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally high in energy and intensity. The n→π* transitions, which involve promoting a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are typically lower in energy and intensity.

The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a deeper understanding of the charge transfer characteristics within the molecule upon electronic excitation. dergipark.org.tr

Table 2: Predicted Electronic Transitions for this compound using TD-DFT (Note: This table is a representative example based on typical results for similar aromatic systems.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (HOMO→LUMO) | Transition Type |

| 325 | 0.18 | HOMO → LUMO | π→π |

| 298 | 0.11 | HOMO-1 → LUMO | π→π |

| 270 | 0.05 | HOMO-2 → LUMO | n→π* |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations generate trajectories that provide detailed information about the conformational flexibility and dynamic behavior of a molecule in a specific environment, such as in a solvent or interacting with a biological macromolecule. wustl.edu

For this compound, MD simulations can be employed to explore its conformational landscape. Different spatial arrangements, or conformations, arise from rotation around single bonds. unicamp.br A key point of flexibility in this molecule is the orientation of the hydroxyl group's hydrogen atom relative to the isoquinoline ring. While the isoquinoline ring system itself is largely rigid, its interactions with surrounding solvent molecules (e.g., water) can be dynamically modeled to understand solvation effects and preferred intermolecular hydrogen bonding patterns.

Conformational analysis, a subset of these studies, aims to identify the most stable, low-energy conformations (conformers) of a molecule. rsc.orgutdallas.edu This can be achieved by systematically rotating flexible bonds and calculating the potential energy of each resulting structure. sapub.org For this compound, computational scans of the potential energy surface can determine the rotational barrier of the O-H bond and identify the global energy minimum conformation, which is crucial for understanding its binding mode to a target receptor.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and an observed response.

In the context of this compound and its analogues, a QSAR study focused on mechanistic aspects would involve several key steps. First, a series of related compounds would be considered. Second, a wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching and shape of the molecule.

Third, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links a subset of these descriptors to a specific activity (e.g., enzyme inhibition constant). nih.gov The resulting QSAR equation provides insight into the structural features that are mechanistically important for the molecule's function. For instance, a model might reveal that activity is positively correlated with the electrostatic potential on the nitrogen atom and negatively correlated with molecular size, guiding the design of new, more potent derivatives without referencing clinical outcomes. nih.gov

Exploration of Biological Activities and Applications Non Clinical Research

Role in Medicinal Chemistry Research

The strategic placement of a chlorine atom at the 6-position and a hydroxyl group at the 4-position of the isoquinoline (B145761) ring system makes 6-Chloroisoquinolin-4-ol a valuable building block in the design and synthesis of novel bioactive molecules.

Design and Synthesis of Biologically Active Isoquinoline Scaffolds

The synthesis of isoquinoline scaffolds is a cornerstone of medicinal chemistry, providing a versatile platform for the development of new therapeutic agents. The presence of the chloro and hydroxyl groups on the this compound backbone offers reactive sites for further chemical modifications, allowing for the creation of diverse libraries of compounds. These derivatives can then be screened for a wide range of biological activities. The isoquinoline framework itself is found in many natural products and has been identified as a "privileged structure," meaning it is capable of binding to multiple biological targets with high affinity.

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. In the context of isoquinoline derivatives, the introduction of a chlorine atom at the 6-position has been shown to influence biological activity. For instance, studies on related quinoline (B57606) structures have demonstrated that chloro-substitution can enhance antimicrobial and anticancer effects. The hydroxyl group at the 4-position can also play a significant role in target binding, often acting as a hydrogen bond donor or acceptor. SAR studies on analogs of this compound would therefore focus on how modifications to these and other positions on the isoquinoline ring impact efficacy and selectivity in various non-clinical models.

In Vitro Biological Activity Screening (Cell-based and Biochemical Assays)

While specific research on this compound is limited, the broader class of chloro- and hydroxy-substituted isoquinolines has been investigated for various biological activities. The following sections explore the potential of this compound based on the activities observed in structurally related molecules.

Antimicrobial Research (Antibacterial and Antifungal Efficacy)

Derivatives of the closely related quinoline scaffold have shown promise as antimicrobial agents. The presence of a chlorine atom is often associated with increased antibacterial and antifungal potency. For example, certain chloro-substituted quinolines have demonstrated activity against both Gram-positive and Gram-negative bacteria. The proposed mechanisms of action for such compounds can vary, but they often involve the disruption of essential cellular processes in the microorganisms.

Table 1: Examples of Antimicrobial Activity in Chloro-Substituted Quinolines

| Compound Class | Target Organism | Observed Effect |

| Chloro-substituted quinolines | Staphylococcus aureus | Inhibition of growth |

| Chloro-substituted quinolines | Escherichia coli | Inhibition of growth |

| Chloro-substituted quinolines | Candida albicans | Antifungal activity |

Anticancer Research in Cell Lines

The anticancer potential of isoquinoline and quinoline derivatives is an active area of research. The introduction of a chlorine atom onto these scaffolds has, in some cases, led to enhanced cytotoxicity against various human cancer cell lines. For example, certain 6-chloro-quinazolinone derivatives, which share a similar heterocyclic core, have been shown to induce apoptosis (programmed cell death) in cancer cells. The planar nature of the isoquinoline ring allows it to intercalate with DNA, a mechanism of action for some anticancer drugs, while substitutions can modulate this interaction and confer selectivity for cancer cells.

Table 2: Anticancer Activity of Chloro-Substituted Heterocyclic Compounds in Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | Biological Effect |

| 6-Chloro-quinazolinones | MGC-803 (Gastric Cancer) | Induction of apoptosis |

| 6-Chloro-quinazolinones | Bcap-37 (Breast Cancer) | Induction of apoptosis |

| Chloro-substituted quinolines | Various | Cytotoxicity |

Enzyme Inhibition Studies and Target Identification

Many therapeutic agents exert their effects by inhibiting specific enzymes. The isoquinoline scaffold is present in a number of enzyme inhibitors. For instance, derivatives of 6-chloroisoquinoline (B1281262) have been investigated for their ability to inhibit phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. Furthermore, substituted chloroisoquinolinediones have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in cancer cells. These findings suggest that this compound could serve as a template for the design of novel enzyme inhibitors. Identifying the specific enzyme targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications.

Table 3: Enzyme Inhibition by Chloro-Substituted Isoquinoline Derivatives

| Compound Class | Target Enzyme | Therapeutic Area |

| 6-Chloro-isoquinoline derivatives | Phosphodiesterase 4 (PDE4) | Anti-inflammatory |

| Substituted chloroisoquinolinediones | Topoisomerase II | Anticancer |

Receptor Binding and Ligand Affinity Studies

A thorough search of scientific databases and peer-reviewed literature yielded no studies detailing the receptor binding profile or ligand affinity of this compound. Consequently, there is no available data on its potential interactions with specific biological targets, such as G-protein coupled receptors, ion channels, or enzymes. The affinity constants (e.g., Ki, Kd, or IC50 values) of this compound for any receptor remain uncharacterized.

Neuroprotective Activity in Cellular Models

There is currently no published research investigating the potential neuroprotective effects of this compound in any cellular models of neurodegenerative diseases or neuronal injury. Studies utilizing cell lines such as SH-SY5Y or primary neuronal cultures to assess its efficacy against neurotoxins or other pathological insults have not been reported. As such, its capacity to mitigate neuronal cell death, reduce oxidative stress, or modulate neuroinflammatory pathways is unknown.

Applications as Research Tools and Probes

Chemical Probes for Biological Pathways

The utility of this compound as a chemical probe to investigate biological pathways has not been described in the scientific literature. There are no reports of its use as a selective ligand or modulator to elucidate the function of specific proteins or signaling cascades.

Fluorescent Labeling and Bioconjugation in Research

Information regarding the application of this compound in fluorescent labeling or bioconjugation is not available. The inherent fluorescent properties of the molecule have not been characterized, and no studies have been published on its chemical modification for use as a fluorescent tag or its conjugation to biomolecules for research purposes.

Potential in Agricultural Chemistry Research

Development of Agrochemicals

An extensive literature search found no evidence of research into the potential of this compound in the field of agricultural chemistry. There are no studies reporting on its bioactive properties in plants, fungi, insects, or microorganisms that would suggest its potential development as an herbicide, fungicide, insecticide, or other agrochemical agent.

Future Research Directions and Outlook

Advancements in Asymmetric Synthesis of Chiral 6-Chloroisoquinolin-4-ol Derivatives

While this compound itself is achiral, its derivatives can possess chirality, particularly if a stereocenter is introduced, for example, at the 1-position of the isoquinoline (B145761) ring. The development of catalytic asymmetric methods for the synthesis of such chiral derivatives is a significant area of research. Recent advances in transition-metal-catalyzed and organocatalytic reactions have enabled the enantioselective synthesis of a wide range of chiral isoquinoline alkaloids and their derivatives nih.govnih.govresearchgate.net. Applying these methodologies to precursors of this compound could provide access to novel, enantiomerically pure compounds for further investigation.

Integration of Artificial Intelligence and Machine Learning in Isoquinolinol Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the drug discovery and materials science process. These computational tools can be employed to predict the properties of novel isoquinolinol derivatives, design new synthetic routes, and identify potential biological targets in a non-clinical setting mdpi.comresearchgate.netcam.ac.uk. By training algorithms on existing datasets of isoquinoline compounds and their properties, it may be possible to design novel this compound derivatives with enhanced selectivity or specific chemical characteristics.

Novel Derivatization Strategies for Enhanced Biological Selectivity (Non-Clinical Context)

The development of new and efficient methods for the derivatization of the this compound core is crucial for exploring its chemical space. This includes the use of modern synthetic techniques to introduce a wide variety of functional groups at different positions of the molecule. The goal of such derivatization, in a non-clinical context, would be to understand how structural modifications influence the compound's interaction with specific biomolecules, thereby probing for enhanced selectivity towards a particular enzyme or receptor. Fragment-based design, where different substituents are systematically introduced and their effects on binding are measured, is a powerful strategy in this regard researchoutreach.org.

Exploration of New Mechanistic Pathways for Biological Action (Non-Clinical Context)

Understanding the mechanism of action of a compound at the molecular level is a fundamental aspect of chemical biology. For derivatives of this compound that show interesting activity in non-clinical assays, future research could focus on elucidating their precise molecular targets and the biochemical pathways they modulate. Techniques such as proteomics, genomics, and cellular imaging can be employed to identify the cellular components that interact with these compounds. For instance, studies on other heterocyclic compounds have shown that they can act by disrupting cell membranes or interfering with DNA synthesis chlorhexidinefacts.com.

Multicomponent Reactions and Flow Chemistry in Isoquinolinol Synthesis

Modern synthetic methodologies such as multicomponent reactions (MCRs) and flow chemistry offer significant advantages in terms of efficiency, sustainability, and scalability. MCRs allow for the construction of complex molecules like isoquinolines in a single step from three or more starting materials, which can greatly simplify the synthetic process windows.netmdpi.comfrontiersin.orgmdpi.com. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch, can offer better control over reaction parameters, improved safety, and the potential for automated synthesis mdpi.com. The application of these techniques to the synthesis of this compound and its derivatives could lead to more efficient and environmentally friendly production methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.